The Lynchpin Intermediate: A Technical Guide to (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in Kinase Inhibitor Synthesis
The Lynchpin Intermediate: A Technical Guide to (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol in Kinase Inhibitor Synthesis
For Immediate Release
I. Executive Summary
In the landscape of modern medicinal chemistry, the pyrrolo[2,3-d]pyrimidine scaffold is a cornerstone in the design of targeted therapeutics, particularly kinase inhibitors. This guide provides an in-depth technical overview of a pivotal second-generation intermediate, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol (CAS Number: 1207543-24-5 ), for researchers, scientists, and professionals in drug development. We will explore its synthesis, physicochemical properties, and critical role as a versatile building block in the synthesis of potent and selective kinase inhibitors, with a focus on the Janus kinase (JAK) family. This document serves as a practical resource, offering detailed experimental protocols and contextual insights to empower the advancement of next-generation therapeutics.
II. Introduction: The Strategic Importance of the Pyrrolo[2,3-d]pyrimidine Core
The 7H-pyrrolo[2,3-d]pyrimidine core, an isostere of purine, is a privileged scaffold in medicinal chemistry due to its ability to mimic the natural adenine base and interact with the ATP-binding sites of various kinases.[1] Aberrant kinase activity is a hallmark of numerous diseases, including cancer, autoimmune disorders, and inflammatory conditions.[2] Consequently, the development of small molecule kinase inhibitors has revolutionized treatment paradigms in these areas.
The parent compound, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, is a well-established and critical starting material for a multitude of approved drugs, including Tofacitinib, Ruxolitinib, and Baricitinib, all of which are potent JAK inhibitors.[3][4] These drugs have demonstrated significant clinical efficacy in treating conditions like rheumatoid arthritis and myelofibrosis.[5] The strategic introduction of a hydroxymethyl group at the C5 position to yield (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol opens up new avenues for chemical modification, allowing for the synthesis of novel analogues with potentially improved potency, selectivity, and pharmacokinetic profiles.
III. Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is essential for its effective use in synthesis.
| Property | Value | Source |
| CAS Number | 1207543-24-5 | Internal Data |
| Molecular Formula | C₇H₆ClN₃O | Internal Data |
| Molecular Weight | 183.60 g/mol | Internal Data |
| Appearance | Off-white to pale yellow solid | Predicted |
| Solubility | Soluble in methanol, ethanol, DMSO; sparingly soluble in water | Predicted |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. | [6][7][8] |
Predicted Spectroscopic Data:
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | ¹³C NMR (101 MHz, DMSO-d₆) δ (ppm) |
| ~12.0 (br s, 1H, NH) | ~157.0 (C4) |
| ~8.5 (s, 1H, C2-H) | ~152.0 (C2) |
| ~7.8 (s, 1H, C6-H) | ~150.0 (C7a) |
| ~5.5 (t, 1H, OH) | ~125.0 (C6) |
| ~4.6 (d, 2H, CH₂) | ~115.0 (C5) |
| ~100.0 (C4a) | |
| ~55.0 (CH₂) |
IV. Synthesis of (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol
The primary and most direct route to (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol is through the selective reduction of its corresponding aldehyde, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation due to its mildness and high chemoselectivity for aldehydes and ketones.[12]
Diagram of the Synthetic Workflow:
Caption: Synthetic conversion of the aldehyde to the alcohol.
Detailed Experimental Protocol:
Objective: To synthesize (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol via the reduction of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde.
Materials:
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4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde
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Sodium borohydride (NaBH₄)
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Methanol (anhydrous)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate solution
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Brine (saturated aqueous sodium chloride solution)
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask
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Magnetic stirrer
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Ice bath
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Separatory funnel
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Rotary evaporator
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, dissolve 4-chloro-7H-pyrrolo[2,3-d]pyrimidine-5-carbaldehyde (1 equivalent) in anhydrous methanol under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to 0 °C using an ice bath.
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Addition of Reducing Agent: While stirring, slowly add sodium borohydride (1.5-2.0 equivalents) portion-wise to the cooled solution. The addition should be controlled to maintain the temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution at 0 °C.
-
Solvent Removal: Remove the methanol from the reaction mixture under reduced pressure using a rotary evaporator.
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Extraction: Extract the aqueous residue with dichloromethane (3 x volumes).
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Washing: Combine the organic layers and wash sequentially with water and brine.
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Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
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Purification: The crude (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol can be purified by recrystallization or column chromatography on silica gel if necessary.
V. Application in Drug Discovery: A Gateway to Novel Kinase Inhibitors
The introduction of the hydroxymethyl group at the C5 position of the 4-chloro-7H-pyrrolo[2,3-d]pyrimidine core provides a valuable handle for further chemical elaboration. This functional group can be readily oxidized to the corresponding aldehyde or carboxylic acid, or it can be used in etherification or esterification reactions to introduce a wide variety of side chains. These modifications can be strategically employed to fine-tune the binding affinity and selectivity of the resulting kinase inhibitors.
Signaling Pathway Context: The JAK/STAT Pathway
The Janus kinase (JAK) family of tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) are critical components of the JAK/STAT signaling pathway, which transduces signals from numerous cytokines and growth factors.[13] This pathway plays a pivotal role in immunity, cell proliferation, differentiation, and apoptosis.[9] Dysregulation of the JAK/STAT pathway is implicated in a range of autoimmune diseases and cancers.
Caption: The JAK/STAT signaling pathway and the point of intervention for derived inhibitors.
Derivatives of the pyrrolo[2,3-d]pyrimidine scaffold, such as those that can be synthesized from (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol, are designed to bind to the ATP-binding site of JAKs, thereby inhibiting their kinase activity and blocking downstream signaling. The C5-hydroxymethyl group allows for the introduction of moieties that can interact with specific residues within or near the ATP-binding pocket, leading to enhanced potency and selectivity for a particular JAK isoform.
VI. Safety and Handling
As a laboratory chemical, (4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol should be handled with appropriate care. While a specific safety data sheet (SDS) for this compound is not widely available, the safety profile of its precursor, 4-chloro-7H-pyrrolo[2,3-d]pyrimidine, provides a strong indication of the necessary precautions.
-
Hazard Class: Likely to be classified as harmful if swallowed, and may cause skin and eye irritation.[6][8]
-
Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.[6][8]
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[6][8]
-
Storage: Store in a tightly sealed container in a cool, dry place.[6][8]
(4-Chloro-7H-pyrrolo[2,3-d]pyrimidin-5-yl)methanol represents a strategically important and versatile intermediate in the field of drug discovery and development. Its synthesis from the corresponding aldehyde is straightforward, and the presence of the C5-hydroxymethyl group provides a valuable point of diversification for the creation of novel kinase inhibitors. A comprehensive understanding of its synthesis, properties, and potential applications, as outlined in this guide, will empower researchers to fully leverage this key building block in the quest for more effective and selective therapeutics targeting kinase-driven diseases.
VIII. References
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An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2018). ResearchGate. Retrieved from [Link]
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An Efficient Method for Synthesis of Tofacitinib Citrate. (2016). SciSpace. Retrieved from [Link]
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Chemistry LibreTexts. (2021). 2: Reduction of Organic Compounds (Experiment). Retrieved from [Link]
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Aaronson, D. S., & Horvath, C. M. (2002). A road map for those who don't know JAK-STAT. Science, 296(5573), 1653–1655.
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O'Shea, J. J., & Plenge, R. (2012). JAK and STAT signaling molecules in immunoregulation and immune-mediated disease. Immunity, 36(4), 542–550.
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An Efficient and Alternative Method for Synthesis of Tofacitinib. (n.d.). Der Pharma Chemica.
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Verstovsek, S., et al. (2012). A double-blind, placebo-controlled trial of ruxolitinib for myelofibrosis. The New England Journal of Medicine, 366(9), 799-807.
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A Critical Evaluation of Pyrrolo[2,3-d]pyrimidine-4-amines as Plasmodium falciparum Apical Membrane Antigen 1 (AMA1) Inhibitors. (n.d.). The Royal Society of Chemistry.
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Tofacitinib synthesis. (n.d.). University of Nebraska-Lincoln Digital Commons.
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An Improved and Efficient Process for the Preparation of Tofacitinib Citrate. (2025). ResearchGate.
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Santa Cruz Biotechnology. (2024). Safety Data Sheet.
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PubChem. (n.d.). 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine. Retrieved from [Link]
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Methanol Safety Data Sheet. (n.d.). Fisher Scientific.
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The Role of 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine in Kinase Inhibitor Synthesis. (2025). ChemDiv.
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Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. (2021). Journal of Medicinal Chemistry.
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Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. (2025). PMC - PubMed Central.
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An improved synthesis of 4-chloro-7H-pyrrolo[2,3-d]pyrimidine. (2018). Semantic Scholar.
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Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine. (n.d.). Google Patents.
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4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: properties, applications and safety. (2023). ChemicalBook.
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Discovery of 4-amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363), an orally bioavailable, potent inhibitor of Akt kinases. (2013). PubMed.
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Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines. (1988). PubMed.
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4,7-Disubstituted 7H-Pyrrolo[2,3-d]pyrimidines and Their Analogs as Antiviral Agents against Zika Virus. (n.d.). MDPI.
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